Cas no 7569-67-7 (2-(5-chloro-2-methoxyphenyl)ethyl(methyl)amine)

2-(5-chloro-2-methoxyphenyl)ethyl(methyl)amine structure
7569-67-7 structure
Product Name:2-(5-chloro-2-methoxyphenyl)ethyl(methyl)amine
CAS No:7569-67-7
Molecular Formula:C10H14ClNO
Molecular Weight:199.677261829376
CID:5792844
PubChem ID:62549874

2-(5-chloro-2-methoxyphenyl)ethyl(methyl)amine Properties

Names and Identifiers

    • [2-(5-chloro-2-methoxyphenyl)ethyl](methyl)amine
    • EN300-1965732
    • AKOS011840962
    • 7569-67-7
    • Benzeneethanamine, 5-chloro-2-methoxy-N-methyl-
    • 2-(5-chloro-2-methoxyphenyl)ethyl(methyl)amine
    • InChIKey: XBNROJXBGLXMEL-UHFFFAOYSA-N
    • Inchi: 1S/C10H14ClNO/c1-12-6-5-8-7-9(11)3-4-10(8)13-2/h3-4,7,12H,5-6H2,1-2H3
    • SMILES: ClC1C=CC(=C(C=1)CCNC)OC

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 199.0763918g/mol
  • Heavy Atom Count: 13
  • Complexity: 143
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Boiling Point: 110 °C(Press: 5 Torr)
  • pka: 10.14±0.10(Predicted)
  • Density: 1.088±0.06 g/cm3(Predicted)

2-(5-chloro-2-methoxyphenyl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1965732-0.05g
[2-(5-chloro-2-methoxyphenyl)ethyl](methyl)amine
7569-67-7
0.05g
$647.0 2023-09-17

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